molecular formula C20H26O6 B610166 (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one CAS No. 52617-37-5

(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

Cat. No.: B610166
CAS No.: 52617-37-5
M. Wt: 362.4 g/mol
InChI Key: WHRDRHNMTIXZNY-CFHGQKLXSA-N
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Biochemical Analysis

Biochemical Properties

Ponicidin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to interact with osteoblast-like MG-63 cells, promoting their proliferation and calcium deposition . The contents of osteocalcin, collagen, and ALP activity in the MG-63 cells were found to increase when supplemented with ponicidin .

Cellular Effects

Ponicidin has a profound impact on various types of cells and cellular processes. It has been shown to inhibit the growth of gastric carcinoma MKN28 cells significantly in both a time- and dose-dependent manner . Ponicidin also remarkably improved the proliferation of osteoblast-like MG-63 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ponicidin exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in gastric carcinoma MKN28 cells via the signaling pathway regulated by Janus kinase 2 (JAK2) and signal transducers and activators of transcription 3 (STAT3) . It also affects the active form of caspase-3 as well as Bax and B-cell lymphoma-2 (Bcl-2) expressions .

Temporal Effects in Laboratory Settings

The effects of Ponicidin change over time in laboratory settings. For instance, it has been observed that Ponicidin does not affect the viability of MG-63 cells but promotes its viability after 24- and 48-hour treatment .

Metabolic Pathways

Ponicidin is involved in several metabolic pathways. For instance, it has been found to suppress the AKT/GSK-3β/Snail pathway in colorectal cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one can be isolated from the plant Isodon adenolomus through a series of extraction and purification processes. The plant material is typically dried and ground into a fine powder, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to separate and purify ponicidin .

Industrial Production Methods: Industrial production of ponicidin involves large-scale cultivation of Isodon adenolomus and optimization of extraction and purification processes to ensure high yield and purity. Advanced techniques, such as supercritical fluid extraction and preparative chromatography, are employed to enhance the efficiency of ponicidin production .

Chemical Reactions Analysis

Types of Reactions: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of ponicidin with enhanced biological activities. For example, oxidation of ponicidin can lead to the formation of hydroxylated derivatives, which exhibit increased anticancer properties .

Properties

CAS No.

52617-37-5

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,8R,13S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

InChI

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9?,10?,11?,12?,14?,15?,16?,18-,19-,20+/m0/s1

InChI Key

WHRDRHNMTIXZNY-CFHGQKLXSA-N

SMILES

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C

Isomeric SMILES

CC1(CCC([C@]23C1C([C@@]4([C@]56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C

Canonical SMILES

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rubescensin B; 

Origin of Product

United States

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